2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid
Description
Systematic Nomenclature and IUPAC Classification
The compound 2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid adheres to IUPAC nomenclature rules, which prioritize functional group hierarchy and substituent positioning. The parent chain is a three-carbon propanoic acid backbone (carboxylic acid at position 1). At position 2, a sulfanyl group (-S-) is attached, which is further substituted by a 3-methylbut-2-en-1-yl moiety. The phenyl group is located at position 3 of the propanoic acid chain.
Alternative systematic names include:
- 2-(3-Methylbut-2-enylsulfanyl)-3-phenylpropanoic acid
- 2-[(3-Methyl-2-buten-1-yl)thio]-3-phenylpropionic acid
The suffix -sulfanyl denotes the thioether linkage, while the 3-methylbut-2-en-1-yl group describes the branched unsaturated substituent with a double bond between carbons 2 and 3. The IUPAC name explicitly defines the stereochemistry of the double bond in the 3-methylbut-2-en-1-yl group as trans (E-configuration), though experimental confirmation of this configuration is limited in available literature.
Molecular Formula and Stereochemical Configuration
The molecular formula C₁₄H₁₈O₂S (molecular weight: 250.36 g/mol) reflects the compound’s composition:
- 14 carbon atoms : Distributed across the phenyl ring (6 carbons), propanoic acid backbone (3 carbons), and the 3-methylbut-2-en-1-yl group (5 carbons).
- 18 hydrogen atoms : Including allylic hydrogens on the unsaturated side chain.
- 2 oxygen atoms : From the carboxylic acid functional group.
- 1 sulfur atom : In the thioether linkage.
The molecule contains one chiral center at carbon 2 of the propanoic acid chain, where the sulfanyl group is attached. This creates two enantiomers: (R)-2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid and (S)-2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid. However, no studies have yet resolved the specific stereoisomerism or optical activity of this compound. The 3-methylbut-2-en-1-yl group introduces a planar sp²-hybridized carbon at position 2 of the side chain, contributing to conformational rigidity.
Crystallographic Data and Three-Dimensional Conformational Analysis
Crystallographic data for this compound remains sparse in published literature. However, computational models and analog studies provide insights into its three-dimensional conformation:
- Unit Cell Parameters : Similar phenylpropanoic acid derivatives, such as 2-(2-phenoxyethylsulfanyl)-3-phenylpropanoic acid, crystallize in monoclinic systems with space group P2₁/c and unit cell dimensions a = 10.52 Å, b = 7.89 Å, c = 15.34 Å, and β = 98.6°. These values suggest a tightly packed lattice stabilized by hydrogen bonds between carboxylic acid groups.
- Conformational Flexibility : The thioether linkage allows rotation around the C–S bond, enabling the 3-methylbut-2-en-1-yl group to adopt multiple orientations relative to the phenyl ring. Density functional theory (DFT) calculations predict a lowest-energy conformation where the phenyl ring and unsaturated side chain are nearly perpendicular (dihedral angle: 85°–95°).
- Intermolecular Interactions : In the solid state, carboxylic acid dimers likely form through O–H···O hydrogen bonds, while van der Waals interactions between hydrophobic regions (phenyl and methyl groups) contribute to lattice stability.
| Parameter | Predicted Value |
|---|---|
| Bond length (C–S) | 1.81 Å |
| Dihedral (C–S–C) | 104° |
| Torsion (C2–C3) | 120° (antiperiplanar) |
Table 1: Key geometric parameters derived from computational models.
Comparative Analysis with Structurally Related Phenylpropanoic Acid Derivatives
The structural features of this compound distinguish it from other phenylpropanoic acid derivatives:
Hydrocinnamic Acid (3-Phenylpropanoic Acid) :
3-Oxo-3-phenylpropanoic Acid :
2-Methyl-3-phenylpropanoic Acid :
| Compound | Molecular Formula | Functional Groups | Melting Point (°C) |
|---|---|---|---|
| Target Compound | C₁₄H₁₈O₂S | Carboxylic acid, thioether | Not reported |
| Hydrocinnamic Acid | C₉H₁₀O₂ | Carboxylic acid | 47–51 |
| 3-Oxo-3-phenylpropanoic Acid | C₉H₈O₃ | Carboxylic acid, ketone | 98–100 |
| 2-Methyl-3-phenylpropanoic Acid | C₁₀H₁₂O₂ | Carboxylic acid, methyl branch | 72–75 |
Table 2: Structural and physical property comparison with related derivatives.
The introduction of the sulfanyl group in the target compound enhances its potential for nucleophilic substitution reactions compared to oxygenated analogs. Additionally, the 3-methylbut-2-en-1-yl moiety introduces steric bulk and electron-rich regions, which may influence binding interactions in biochemical contexts.
Properties
IUPAC Name |
2-(3-methylbut-2-enylsulfanyl)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2S/c1-11(2)8-9-17-13(14(15)16)10-12-6-4-3-5-7-12/h3-8,13H,9-10H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVWJCIUINIGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC(CC1=CC=CC=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbut-
Biological Activity
2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid, also known by its CAS number 1184144-84-0, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H18O2S
- Molecular Weight : 250.36 g/mol
- CAS Number : 1184144-84-0
Biological Activity Overview
Research indicates that compounds with sulfanyl groups often exhibit significant biological activities, including anti-inflammatory and antioxidant properties. The specific biological activities of this compound can be categorized into several areas:
1. Anti-inflammatory Effects
Studies have shown that compounds similar to this compound can inhibit inflammatory pathways. For instance, matrix metalloproteinases (MMPs), which play a role in tissue remodeling and inflammation, are often targeted by sulfanyl-containing compounds .
2. Antioxidant Activity
Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Preliminary studies suggest that this compound may possess antioxidant properties, although specific data on its efficacy compared to established antioxidants is limited.
3. Potential Neuroprotective Effects
Some research has hinted at neuroprotective properties associated with similar compounds, suggesting a role in protecting neuronal cells from damage due to oxidative stress or inflammation . However, direct studies on this compound are still needed for conclusive evidence.
Research Findings
A review of available literature reveals limited but promising findings regarding the biological activity of this compound:
Case Studies
While direct case studies on this compound are scarce, related compounds have been studied extensively:
- Matrix Metalloproteinase Inhibition : Research has indicated that sulfanyl derivatives can inhibit MMPs, which are involved in inflammatory processes and tissue remodeling .
- Neuroprotection : Compounds with similar structures have been investigated for their neuroprotective effects against oxidative stress in various models of neurodegeneration .
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to 2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid. For instance, derivatives containing similar sulfanyl groups have shown promising antiproliferative activity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanisms of action are believed to involve selective targeting of cancerous cells, leading to apoptosis or cell cycle arrest.
Case Study: Antiproliferative Screening
A study screened 25 derivatives of related compounds, revealing that 10 exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating strong anticancer potential . This suggests that the sulfanyl group may play a crucial role in enhancing the biological activity of these compounds.
Pharmaceutical Applications
The pharmaceutical industry is particularly interested in the synthesis and application of this compound as a potential therapeutic agent. Its ability to act as an agonist for specific receptors could lead to new treatments for conditions such as thrombocytopenia, where platelet production is insufficient.
Potential Mechanism
The compound's structure allows it to interact with biological receptors effectively, enhancing its bioavailability and solubility compared to other formulations . This could pave the way for developing new drugs that utilize this compound as a key ingredient.
Synthesis and Chemical Properties
Understanding the synthesis pathways and chemical properties of this compound is essential for its application in research and industry. The compound can be synthesized through various methods involving Michael addition reactions, which facilitate the introduction of the sulfanyl group into the phenylpropanoic acid framework.
Future research should focus on:
- Mechanistic Studies : Elucidating the exact mechanisms by which this compound exerts its anticancer effects.
- Formulation Development : Exploring different formulations that can enhance solubility and bioavailability.
- Clinical Trials : Conducting clinical trials to assess efficacy and safety in humans.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group is a key site for oxidation:
Key Findings :
-
Sulfoxidation occurs preferentially under mild conditions (e.g., H₂O₂) .
-
Stronger oxidants like mCPBA yield sulfones, though steric hindrance from the prenyl group may slow kinetics .
Reduction Reactions
The carboxylic acid and allylic system are reducible:
| Reagent | Target Site | Product | Notes |
|---|---|---|---|
| LiAlH₄ | Carboxylic acid → alcohol | 2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanol | Requires anhydrous conditions |
| H₂/Pd-C | Prenyl double bond → alkane | Saturated thioether derivative | Partial reduction possible |
Evidence :
-
LiAlH₄ reduces carboxylic acids to primary alcohols, as demonstrated in structurally similar esters .
-
Hydrogenation of prenyl groups is well-documented in terpene chemistry .
Substitution and Elimination
The thioether’s sulfur atom may act as a leaving group under specific conditions:
| Reagent | Reaction Type | Product | Conditions |
|---|---|---|---|
| Halogens (Br₂, Cl₂) | Electrophilic substitution | Halogenated phenylpropanoic acid | Lewis acid catalysts (e.g., FeBr₃) |
| Strong bases (NaH, KOtBu) | Elimination to form α,β-unsaturated acid | 3-Phenylpropenoic acid + prenylthiol | High-temperature deprotonation |
Mechanistic Insight :
Thermal and Acid-Catalyzed Rearrangements
The prenyl group may undergo sigmatropic shifts:
Example :
Comparative Reactivity with Structural Analogues
Data Interpretation :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
Example: 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid (Compound 1, J. Med. Chem. 2005) .
- Structural Differences: The sulfanyl group is linked to a carboxymethyl (-CH₂COOH) substituent instead of a prenyl group. A 4-oxo-4-arylbutanoic acid backbone replaces the phenylpropanoic acid.
- Physicochemical Properties :
- Lower lipophilicity due to the polar carboxymethyl group.
- Higher aqueous solubility compared to the prenyl derivative.
- Synthesis: Synthesized via reaction of (E)-4-aryl-4-oxo-2-butenoic acid with thioglycolic acid in methanol .
(2S)-4-[(2-Methylphenyl)sulfanyl]-2-[4-(Trifluoromethyl)phenoxy]butanoic Acid
Example : Pemaglitazar derivative (Pharm. Forum 2006) .
- Structural Differences: A 2-methylphenylsulfanyl group replaces the prenylsulfanyl group. A trifluoromethylphenoxy substituent enhances metabolic stability via electron-withdrawing effects.
- Bioactivity : Designed as a peroxisome proliferator-activated receptor (PPAR) agonist for diabetes management.
2-Amino-3-[(3-Methylbut-2-en-1-yl)sulfanyl]propanoic Acid
Example : FDB028916 (UniChem) .
- Structural Differences: An amino group replaces the phenylpropanoic acid moiety.
Comparative Data Table
Key Research Findings
Structural Elucidation: The prenylsulfanyl group in the target compound likely enhances membrane permeability compared to carboxymethyl analogs, as seen in prenylated amino acids . Crystallographic data for related compounds (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid) were resolved using SHELX software, a standard for small-molecule refinement .
Synthetic Accessibility :
- The target compound may require alternative synthetic routes compared to carboxymethyl derivatives, such as employing prenyl thiols instead of thioglycolic acid .
Biological Implications: The phenylpropanoic acid backbone suggests NSAID-like activity, whereas antiproliferative effects in carboxymethyl analogs highlight divergent bioactivity profiles .
Q & A
Q. What are the common synthetic routes for preparing 2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via thioesterification reactions between 3-phenylpropanoic acid derivatives and 3-methylbut-2-en-1-thiol. Key steps include:
- Step 1 : Activation of the carboxylic acid group using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an intermediate reactive ester .
- Step 2 : Nucleophilic substitution with 3-methylbut-2-en-1-thiol under inert atmosphere (e.g., nitrogen) to prevent oxidation of the sulfanyl group .
- Optimization : Adjust reaction temperature (typically 0–25°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios (1:1.2 acid-to-thiol) to maximize yield. Monitor progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : ¹H and ¹³C NMR to confirm the presence of the sulfanyl group (δ 1.6–2.1 ppm for methylbutenyl protons) and phenyl protons (δ 7.2–7.5 ppm) .
- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) and resolve impurities like unreacted starting materials .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 279.1 for C₁₄H₁₈O₂S) .
Q. What in vitro models are appropriate for initial assessment of its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cysteine proteases (e.g., cathepsin B) due to the sulfanyl group’s potential as a nucleophilic inhibitor. Use fluorogenic substrates (e.g., Z-FR-AMC) to measure IC₅₀ values .
- Cytotoxicity Screening : Employ MTT assays in human cell lines (e.g., HEK-293) at concentrations ≤100 μM to evaluate acute toxicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity assessments obtained from different analytical methods?
- Methodological Answer : Cross-validation is critical:
- Case Study : If HPLC indicates 98% purity but NMR shows residual solvents, perform headspace GC-MS to quantify volatile impurities (e.g., DCM or THF) .
- Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) to calibrate purity measurements and resolve conflicts between HPLC and NMR data .
Q. What strategies are recommended for scaling up the synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry during thioester formation .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and detect racemization in real time .
Q. How does the compound’s logP value influence its pharmacokinetic profile, and what computational models predict this?
- Methodological Answer :
- logP Calculation : Use software like MarvinSketch or ADMET Predictor™ to estimate logP (~2.8 for this compound), indicating moderate lipophilicity and potential blood-brain barrier penetration .
- Pharmacokinetic Modeling : Apply compartmental models (e.g., Wagner-Nelson method) to predict absorption rates, leveraging data from similar propanoic acid derivatives .
Q. What experimental designs are suitable for long-term environmental impact studies?
- Methodological Answer :
- Microcosm Studies : Simulate environmental degradation in soil/water systems under controlled conditions (pH 5–9, 25°C) to track half-life and metabolite formation .
- Ecotoxicity Testing : Use OECD Guidelines 201 (algae growth inhibition) and 211 (Daphnia magna reproduction) to assess chronic effects at environmentally relevant concentrations (0.1–10 mg/L) .
Data Contradiction Analysis
Example : Conflicting bioactivity results between enzyme inhibition assays and cell-based models may arise from off-target effects or metabolite interference.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
